molecular formula C22H18NOPS B4290499 (Z)-1-(DIPHENYLPHOSPHOROTHIOYL)-2-HYDROXY-3-PHENYL-1-PROPENYL CYANIDE

(Z)-1-(DIPHENYLPHOSPHOROTHIOYL)-2-HYDROXY-3-PHENYL-1-PROPENYL CYANIDE

Cat. No.: B4290499
M. Wt: 375.4 g/mol
InChI Key: HBZNZJZLWRDLSD-DQRAZIAOSA-N
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Description

(Z)-1-(DIPHENYLPHOSPHOROTHIOYL)-2-HYDROXY-3-PHENYL-1-PROPENYL CYANIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Properties

IUPAC Name

(Z)-2-diphenylphosphinothioyl-3-hydroxy-4-phenylbut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18NOPS/c23-17-22(21(24)16-18-10-4-1-5-11-18)25(26,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,24H,16H2/b22-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZNZJZLWRDLSD-DQRAZIAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=C(C#N)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C(=C(\C#N)/P(=S)(C2=CC=CC=C2)C3=CC=CC=C3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(DIPHENYLPHOSPHOROTHIOYL)-2-HYDROXY-3-PHENYL-1-PROPENYL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphorothioyl chloride with a suitable hydroxy-substituted butenenitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(DIPHENYLPHOSPHOROTHIOYL)-2-HYDROXY-3-PHENYL-1-PROPENYL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

(Z)-1-(DIPHENYLPHOSPHOROTHIOYL)-2-HYDROXY-3-PHENYL-1-PROPENYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-1-(DIPHENYLPHOSPHOROTHIOYL)-2-HYDROXY-3-PHENYL-1-PROPENYL CYANIDE involves its interaction with specific molecular targets and pathways. The phosphorothioyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(diphenylphosphorothioyl)-N′,N′-diphenylacetamide: Similar in structure but with an acetamide group instead of a hydroxy and nitrile group.

    N-(2-(diphenylphosphorothioyl)phenyl)-2-(phenylamino)benzamide: Contains a benzamide group and is used in organometallic catalysis.

Uniqueness

(Z)-1-(DIPHENYLPHOSPHOROTHIOYL)-2-HYDROXY-3-PHENYL-1-PROPENYL CYANIDE is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a hydroxy and nitrile group allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-1-(DIPHENYLPHOSPHOROTHIOYL)-2-HYDROXY-3-PHENYL-1-PROPENYL CYANIDE
Reactant of Route 2
(Z)-1-(DIPHENYLPHOSPHOROTHIOYL)-2-HYDROXY-3-PHENYL-1-PROPENYL CYANIDE

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